![molecular formula C34H30O8 B14164131 [2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate CAS No. 5348-87-8](/img/structure/B14164131.png)
[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate
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Overview
Description
[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its intricate structure, which includes multiple phenyl groups and dioxolane rings. Esters like this one are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate typically involves the esterification of phenol derivatives with benzoic acid or its derivatives. One common method involves dissolving phenol in a sodium hydroxide solution, followed by the addition of benzoyl chloride. The reaction mixture is then vigorously shaken to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as microwave-assisted synthesis. This method can enhance reaction rates and yields by providing uniform heating and reducing reaction times . Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen can result in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: A simpler ester with similar structural features but lacking the dioxolane rings.
Ethyl benzoate: Another ester with a similar benzoate group but different alkyl substituents.
2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole: A compound with a similar phenyl group but different heterocyclic structure.
Uniqueness
The uniqueness of [2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate lies in its complex structure, which includes multiple phenyl groups and dioxolane rings. This complexity allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
5348-87-8 |
---|---|
Molecular Formula |
C34H30O8 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
[5-[5-(benzoyloxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methyl benzoate |
InChI |
InChI=1S/C34H30O8/c35-31(23-13-5-1-6-14-23)37-21-27-29(41-33(39-27)25-17-9-3-10-18-25)30-28(22-38-32(36)24-15-7-2-8-16-24)40-34(42-30)26-19-11-4-12-20-26/h1-20,27-30,33-34H,21-22H2 |
InChI Key |
DPGKETYMMQVIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(O2)C3C(OC(O3)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5)COC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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